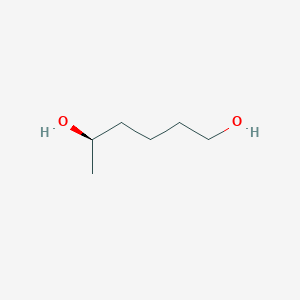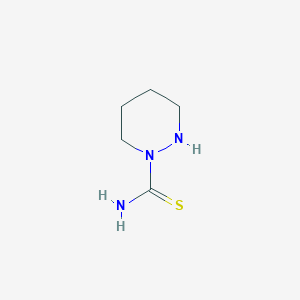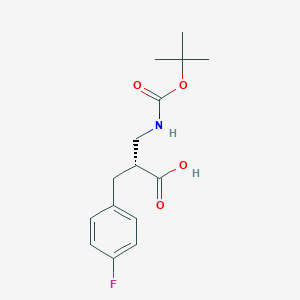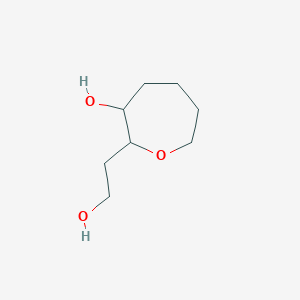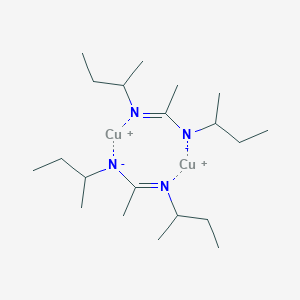
(N,n-di-sec-butylacetamidinato)copper(i)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N,n-di-sec-butylacetamidinato)copper(i) is an organometallic compound with the chemical formula C20H42Cu2N4. It is a copper complex that is often used in various chemical processes due to its unique properties. The compound is known for its stability and ability to act as a precursor in the deposition of copper films.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (N,n-di-sec-butylacetamidinato)copper(i) typically involves the following steps:
Formation of N,n-di-sec-butylacetamidine: This is achieved by reacting di-sec-butylamine with an amide in an organic solvent such as chloroform.
Reaction with Copper(I) Salt: The N,n-di-sec-butylacetamidine is then reacted with a copper(I) salt, such as copper(I) chloride, under an inert atmosphere to form (N,n-di-sec-butylacetamidinato)copper(i).
Industrial Production Methods
Industrial production methods for (N,n-di-sec-butylacetamidinato)copper(i) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
化学反応の分析
Types of Reactions
(N,n-di-sec-butylacetamidinato)copper(i) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(0) under certain conditions.
Substitution: The ligands in the compound can be substituted with other ligands to form different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled conditions.
Major Products
The major products formed from these reactions include various copper complexes, such as copper(II) acetates, copper(0) nanoparticles, and substituted copper(I) complexes .
科学的研究の応用
(N,n-di-sec-butylacetamidinato)copper(i) has several scientific research applications:
Chemical Vapor Deposition (CVD): The compound is used as a precursor for the deposition of copper films in the semiconductor industry.
Electrochemical Applications:
作用機序
The mechanism of action of (N,n-di-sec-butylacetamidinato)copper(i) involves the coordination of the copper center with the nitrogen atoms of the acetamidine ligands. This coordination stabilizes the copper(I) oxidation state and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or film deposition .
類似化合物との比較
Similar Compounds
Copper(I) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Another copper(I) complex used in similar applications.
Copper(I) hexafluoroacetylacetonate: Known for its use in CVD processes.
Copper(I) chloride: A simpler copper(I) compound used in various chemical reactions.
Uniqueness
(N,n-di-sec-butylacetamidinato)copper(i) is unique due to its stability and ability to form strong coordination bonds with nitrogen ligands. This makes it particularly useful in applications requiring high thermal stability and precise control over copper deposition .
特性
分子式 |
C20H42Cu2N4 |
|---|---|
分子量 |
465.7 g/mol |
IUPAC名 |
butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) |
InChI |
InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 |
InChIキー |
RUUJZWYITYFKCY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


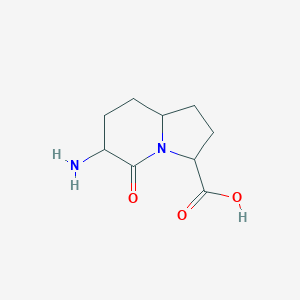
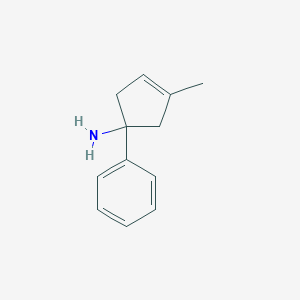
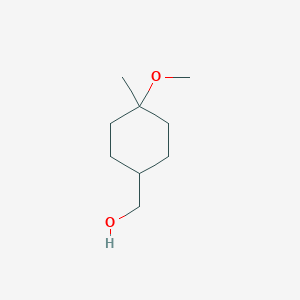
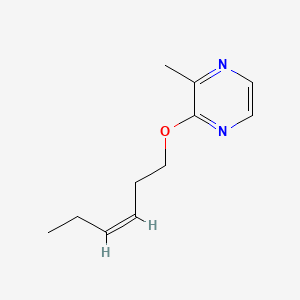
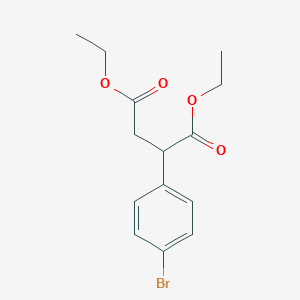
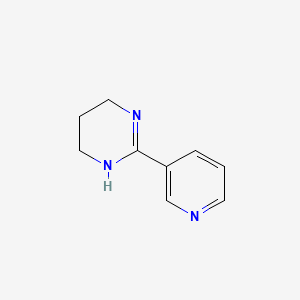
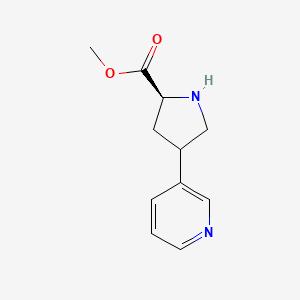
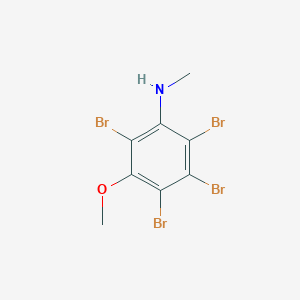
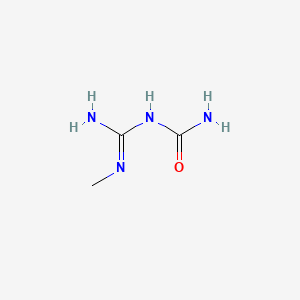
![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)
